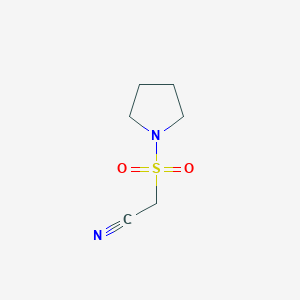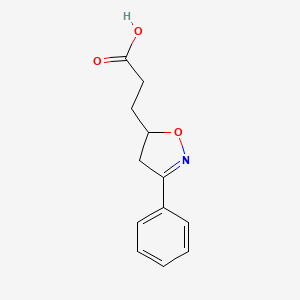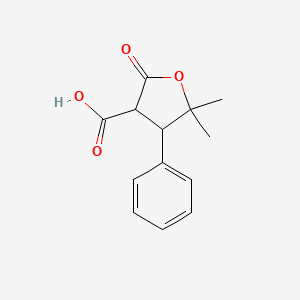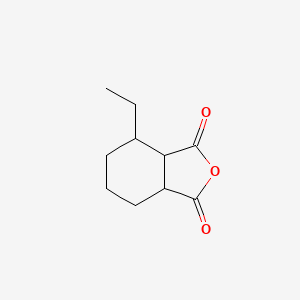![molecular formula C13H14O3 B12886744 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)
8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is an organic compound with the molecular formula C13H14O3 It is characterized by a unique structure that includes a seven-membered ring fused to a furan ring, with ethoxy and methyl substituents
Preparation Methods
The synthesis of 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one can be compared with similar compounds such as:
1,3-Dimethyl-4H-cyclohepta[c]furan-4-one: Lacks the ethoxy group, leading to different chemical properties and reactivity.
8-Methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one: The methoxy group instead of ethoxy results in variations in solubility and reactivity.
8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]pyran-4-one: The furan ring is replaced with a pyran ring, affecting the compound’s stability and interactions.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-ethoxy-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C13H14O3/c1-4-15-11-7-5-6-10(14)12-8(2)16-9(3)13(11)12/h5-7H,4H2,1-3H3 |
InChI Key |
JGARVUDPDZXBGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(OC(=C12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)






![2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B12886709.png)





